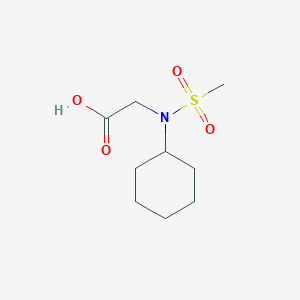

(Cyclohexyl-methanesulfonyl-amino)-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Sulfamic Acid as an Environment-Friendly Electrolyte

Sulfamic acid solutions are used for the removal of scales and metal oxides from metals and ceramics surfaces. These solutions offer a less toxic and environmentally friendly alternative for industrial cleaning, serving as electrolytes for rust and lime scale removal. Corrosion inhibitors of natural and synthetic origin are used alongside to prevent damage, highlighting the importance of organic compounds in enhancing the safety and efficiency of industrial processes (Verma & Quraishi, 2022).

Organic Corrosion Inhibitors for Metal Cleaning

The use of organic inhibitors is highlighted as a frequent and economic method for preventing metallic dissolution in acidic media. The presence of heteroatoms (O, S, N, and P) in organic inhibitors plays a crucial role in protecting metals and alloys from corrosion in aggressive acidic solutions, underscoring the significance of organic chemistry in industrial applications (Goyal et al., 2018).

Catalytic Oxidation of Cyclohexene

A review discusses the selective catalytic oxidation of cyclohexene, an important reaction for producing various industrial intermediates. The control over the oxidation process allows for the selective production of targeted products, illustrating the value of catalytic processes in chemical synthesis and industry (Cao et al., 2018).

Hydrophilic Interaction Chromatography

This technology is valuable for separating polar, weakly acidic, or basic samples, indicating the diverse applications of chromatography in analyzing complex chemical compounds. It emphasizes the role of polar stationary phases and organic solvents in facilitating the separation of biochemical compounds (Jandera, 2011).

Removal of Acetic Acid from Waste Streams

The study explores technologies for removing acetic acid from waste streams, highlighting the challenges and potential solutions for managing by-products of industrial processes. Solvent extraction and distillation are discussed as viable methods, emphasizing the importance of managing chemical by-products in environmental engineering (Mitchell et al., 2009).

Safety And Hazards

properties

IUPAC Name |

2-[cyclohexyl(methylsulfonyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4S/c1-15(13,14)10(7-9(11)12)8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJANPMYYORLBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)O)C1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Cyclohexyl-methanesulfonyl-amino)-acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-fluorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2603450.png)

![4-butoxy-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2603451.png)

![1-(3-Chlorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2603458.png)

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2603467.png)

![(2E)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2603468.png)

![methyl 4-{[(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetyl]amino}benzoate](/img/structure/B2603470.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone](/img/structure/B2603472.png)